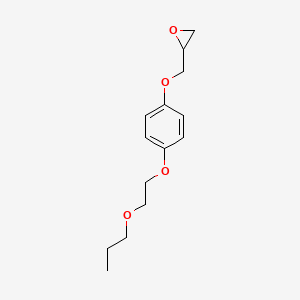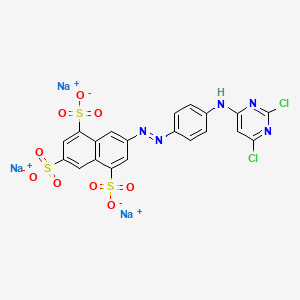
1,1',1'',1'''-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’,1’‘,1’‘’-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene) is a complex organic compound characterized by its multiple chlorine atoms and benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene) involves multiple steps, starting with the chlorination of butane to introduce chlorine atoms at specific positions. This is followed by the attachment of chlorobenzene groups through a series of substitution reactions. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of advanced chemical reactors to manage the exothermic nature of the reactions. The process is optimized to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions
1,1’,1’‘,1’‘’-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove chlorine atoms or alter the structure of the benzene rings.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated carboxylic acids, while substitution reactions can produce a variety of functionalized benzene derivatives.
科学研究应用
1,1’,1’‘,1’‘’-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,1’,1’‘,1’‘’-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple chlorine atoms and benzene rings allow it to bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
1,1,2,2-Tetrachloroethane: A chlorinated hydrocarbon with similar chlorine content but different structural properties.
1,1,1,2-Tetrachloroethane: Another chlorinated compound with distinct chemical behavior.
2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane: A compound with both chlorine and fluorine atoms, offering unique reactivity.
Uniqueness
1,1’,1’‘,1’‘’-(2,2,3,3-Tetrachlorobutane-1,1,4,4-tetrayl)tetrakis(4-chlorobenzene) is unique due to its specific arrangement of chlorine atoms and benzene rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
66291-83-6 |
|---|---|
分子式 |
C28H18Cl8 |
分子量 |
638.1 g/mol |
IUPAC 名称 |
1-chloro-4-[2,2,3,3-tetrachloro-1,4,4-tris(4-chlorophenyl)butyl]benzene |
InChI |
InChI=1S/C28H18Cl8/c29-21-9-1-17(2-10-21)25(18-3-11-22(30)12-4-18)27(33,34)28(35,36)26(19-5-13-23(31)14-6-19)20-7-15-24(32)16-8-20/h1-16,25-26H |
InChI 键 |
RTRIINARZXPSEL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(C(C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)(Cl)Cl)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14479491.png)

![1,3-Dimethyl-6-(methylsulfanyl)cyclohepta[c]pyrrole](/img/structure/B14479493.png)

![[1-(1,3-Dioxolan-2-yl)cyclohexyl]acetonitrile](/img/structure/B14479505.png)
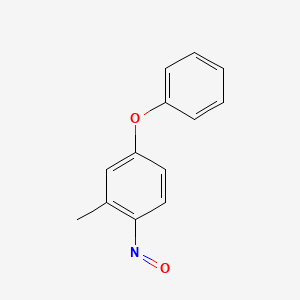
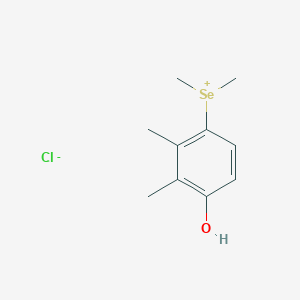
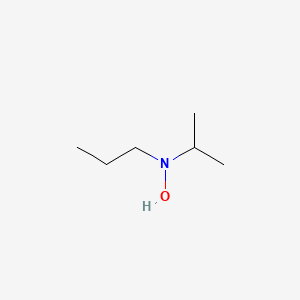
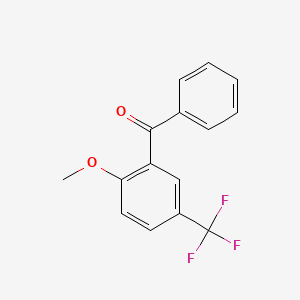
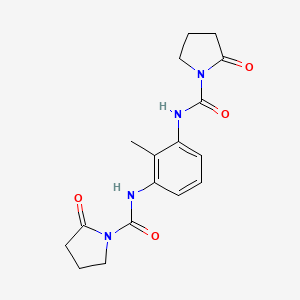
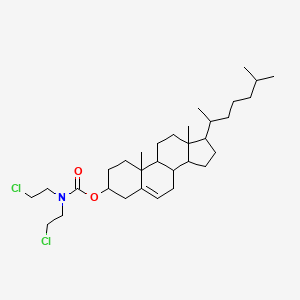
![2-[3-(4-Hydroxyphenyl)propyl]phenol](/img/structure/B14479548.png)
